6-({4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Overview
Description
6-({4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of 6-({4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .
Chemical Reactions Analysis
6-({4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it may be investigated for its potential therapeutic effects, particularly in the development of new drugs. In industry, it can be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 6-({4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
6-({4-[(4-METHYLPIPERAZINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as other benzanilides and piperazine derivatives. These compounds share similar structural features but may differ in their specific chemical properties and applications. For example, piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities .
Properties
IUPAC Name |
6-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-21-10-12-22(13-11-21)28(26,27)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19(24)25/h2-3,6-9,16-17H,4-5,10-13H2,1H3,(H,20,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFLFESHOSDAAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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